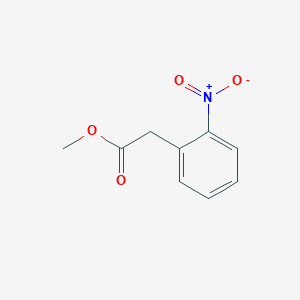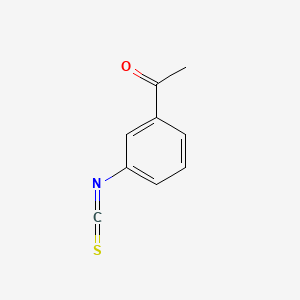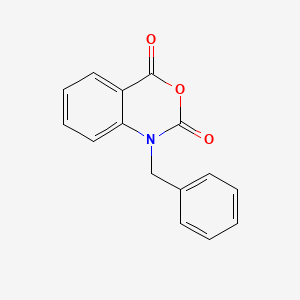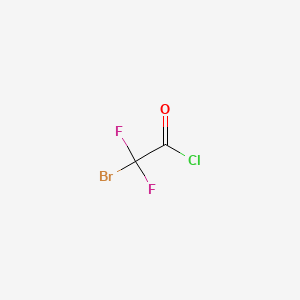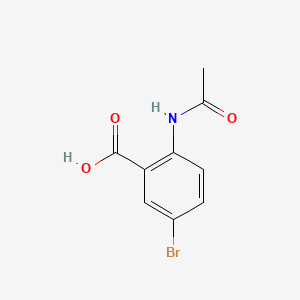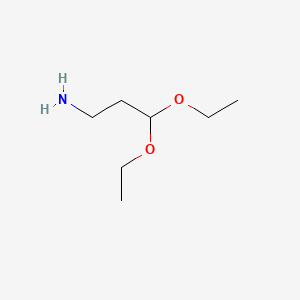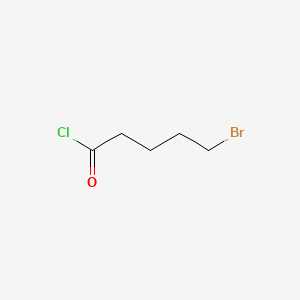
2-Brom-N-(4-Fluorphenyl)acetamid
Übersicht
Beschreibung
2-bromo-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
2-Brom-N-(4-Fluorphenyl)acetamid wird in der medizinischen Chemie als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Brom- und Fluoratome machen es zu einem vielseitigen Zwischenprodukt für den Aufbau komplexer Moleküle durch Substitutionsreaktionen, die in der Wirkstoffforschung und -entwicklung von entscheidender Bedeutung sind .
Landwirtschaft
Im Bereich der Landwirtschaft könnte diese Verbindung als Vorläufer bei der Synthese von Agrochemikalien dienen. Das Vorhandensein von Halogenatomen in seiner Struktur könnte genutzt werden, um Pestizide oder Herbizide mit spezifischen Wirkmechanismen zu entwickeln, die auf Schädlinge und Unkräuter abzielen .
Materialwissenschaften
Zu den potenziellen Anwendungen der Verbindung in den Materialwissenschaften gehört die Entwicklung neuartiger Polymere oder Beschichtungen. Seine chemische Struktur könnte in größere Polymerketten eingebaut werden und so die physikalischen Eigenschaften von Materialien verändern, um die Haltbarkeit oder die Beständigkeit gegen Umweltfaktoren zu verbessern .
Industrielle Anwendungen
Industriell kann this compound bei der Synthese von Farbstoffen, Pigmenten oder anderen chemischen Additiven verwendet werden. Seine halogenierte aromatische Struktur ist vorteilhaft bei der Herstellung von Verbindungen mit spezifischen Farbeigenschaften oder Stabilität unter industriellen Bedingungen .
Studien zur Umweltbelastung
Forschungen zur Umweltbelastung halogenierter Verbindungen umfassen auch this compound. Studien können sich auf die biologische Abbaubarkeit, die mögliche Anreicherung in Ökosystemen und die langfristigen Auswirkungen auf Flora und Fauna konzentrieren .
Biochemische Forschung
In der Biochemie könnte diese Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere mit Enzymen, die auf halogenierte Substrate wirken. Sie kann helfen, die Mechanismen der Enzymspezifität und -katalyse zu verstehen .
Pharmakologie
Pharmakologische Forschung könnte die Verwendung von this compound als Prodrug oder in Studien zum Arzneimittelstoffwechsel untersuchen. Seine strukturellen Merkmale könnten pharmakokinetische Eigenschaften wie Absorption, Verteilung, Metabolismus und Ausscheidung beeinflussen .
Analyse chemischer Eigenschaften
Schließlich sind die intrinsischen chemischen Eigenschaften von this compound, wie Reaktivität, Stabilität und Löslichkeit, Gegenstand der Grundlagenforschung. Dieses Wissen ist entscheidend für seine Anwendung in verschiedenen Bereichen der Chemie und verwandter Wissenschaften .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
2-bromo-N-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of 2-bromo-N-(4-fluorophenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression patterns. This, in turn, can affect cellular metabolism, either enhancing or inhibiting specific metabolic processes .
Molecular Mechanism
At the molecular level, 2-bromo-N-(4-fluorophenyl)acetamide exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 2-bromo-N-(4-fluorophenyl)acetamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(4-fluorophenyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-bromo-N-(4-fluorophenyl)acetamide can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-bromo-N-(4-fluorophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-bromo-N-(4-fluorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-bromo-N-(4-fluorophenyl)acetamide within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-bromo-N-(4-fluorophenyl)acetamide can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-bromo-N-(4-fluorophenyl)acetamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the mitochondria may impact cellular metabolism .
Eigenschaften
IUPAC Name |
2-bromo-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUWYCOGYOQUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336315 | |
| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2195-44-0 | |
| Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


